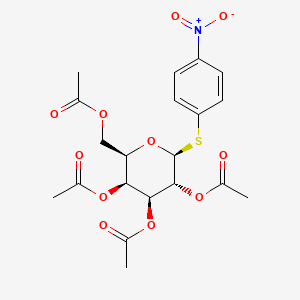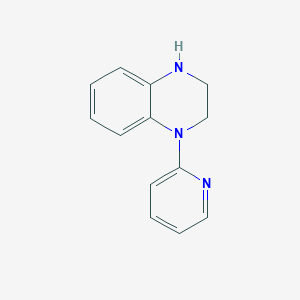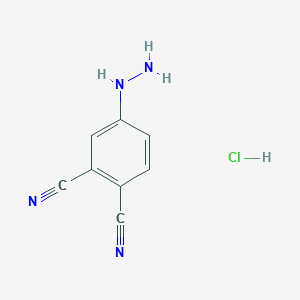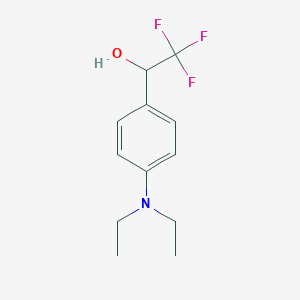
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “MFCD32702000” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32702000” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. The crystal form of the compound is often preferred for its solubility and stability, which are crucial for storage and further applications .
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD32702000” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered chemical properties .
Wissenschaftliche Forschungsanwendungen
“MFCD32702000” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: In industrial applications, “MFCD32702000” is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism by which “MFCD32702000” exerts its effects involves interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biochemical outcomes. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.
Triazolo Ring Compounds: These compounds share a similar ring structure and are used in various chemical syntheses.
Uniqueness
“MFCD32702000” stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its stability and solubility are particularly advantageous in industrial and pharmaceutical contexts, where consistent performance is crucial .
Eigenschaften
Molekularformel |
C11H15Br2N5 |
|---|---|
Molekulargewicht |
377.08 g/mol |
IUPAC-Name |
6-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide |
InChI |
InChI=1S/C11H14N5.2BrH/c1-8-9(10(12)15-11(13)14-8)7-16-5-3-2-4-6-16;;/h2-6H,7H2,1H3,(H4,12,13,14,15);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
QLDXNNMLCLQKAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)N)C[N+]2=CC=CC=C2.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)




![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
